
N-(1-Phenylethyl)cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylethyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 92220-70-7 . It has a molecular weight of 197.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 197.71 .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibition
Research has shown that N-phenacyl-cyclopropylamine hydrobromide, a compound related to N-(1-Phenylethyl)cyclopropanamine hydrochloride, exhibits inhibitory activity against monoamine oxidase (MAO), with a slight preference as a type B MAO inhibitor. This property is significant because MAO inhibitors are important in the treatment of various neurological and psychiatric disorders. The study also explored analogs with various substituents on the phenyl ring to assess selectivity and potency as MAO inhibitors (Fuller, Hemrick, & Mills, 1978).
Synthesis of Constrained Neurotransmitter Analogues
The Kulinkovich reaction, a titanium(IV)-mediated cyclopropanation process, has been utilized to synthesize substituted 2-phenylcyclopropylamines, including structures related to this compound. These compounds are of interest due to their potential to inhibit monoamine oxidase and mimic the effects of hallucinogens. This approach highlights the versatility of cyclopropanamines in synthesizing analogues of neurotransmitters such as histamine and tryptamine, contributing to the understanding of their biological activities and potential therapeutic applications (Faler & Joullié, 2007).
Lead-Like Compounds in Drug Discovery
Cyclopropanes, including those related to this compound, are integral in medicinal chemistry for their presence in drug compounds. Research focused on the synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks for drug discovery. This involved a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, demonstrating the utility of cyclopropanes in generating compounds with desirable chemical properties for therapeutic development (Chawner, Cases-Thomas, & Bull, 2017).
Enantioselective Reactions
Cyclopropenimine-catalyzed enantioselective Mannich reactions have been studied using tert-butyl glycinates and N-Boc-imines. These reactions are relevant to the synthesis of cyclopropanamine derivatives, offering insights into achieving high levels of enantio- and diastereoselectivity in the synthesis of complex organic molecules. Such studies are crucial for the development of enantioselective synthetic strategies, which are fundamental in the creation of chiral drug molecules (Bandar & Lambert, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-phenylethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZMZFDFDAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
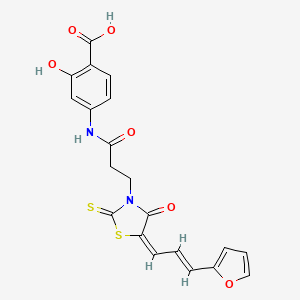
![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)


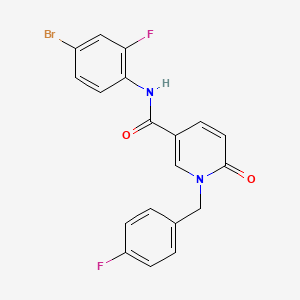

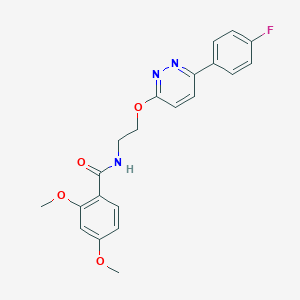
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)
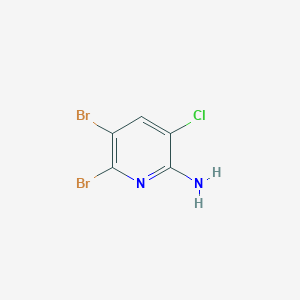
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)


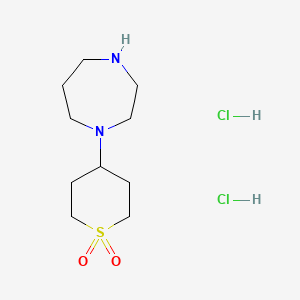
![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
